molecular formula C20H14ClN3O4 B15281583 Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate

Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate

Cat. No.: B15281583
M. Wt: 395.8 g/mol
InChI Key: DNFGNXGDPXZMDY-UHFFFAOYSA-N
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Description

Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chloroacetyl group, a cyano group, and a benzo[b]pyrrolo[2,1-f][1,6]naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate typically involves multiple steps. One common method includes the cyanoacetylation of amines, which is a versatile and economical approach. This method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including stirring without solvent at room temperature or using a steam bath .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, including different solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and heterocyclic compounds with similar structures. Examples include:

Uniqueness

Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H14ClN3O4

Molecular Weight

395.8 g/mol

IUPAC Name

methyl 1-(2-chloroacetyl)oxy-12-cyano-5,6-dihydroindolizino[7,8-b]quinoline-3-carboxylate

InChI

InChI=1S/C20H14ClN3O4/c1-27-20(26)15-8-16(28-17(25)9-21)19-18-12(10-22)11-4-2-3-5-13(11)23-14(18)6-7-24(15)19/h2-5,8H,6-7,9H2,1H3

InChI Key

DNFGNXGDPXZMDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2N1CCC3=NC4=CC=CC=C4C(=C32)C#N)OC(=O)CCl

Origin of Product

United States

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